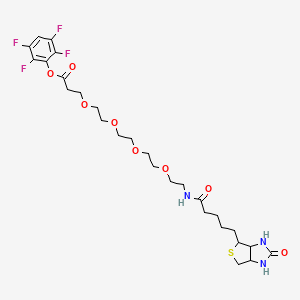

Biotin-dPEG(R)4-TFP ester

Description

Contextualizing Biotinylation Reagents in Molecular Research Methodologies

Biotinylation is the process of covalently attaching biotin (B1667282), a small B vitamin (Vitamin B7), to macromolecules such as proteins, nucleic acids, or other molecules. labmanager.com2bscientific.com This technique is a cornerstone of molecular biology research, primarily because of the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. alfa-chemistry.combiolegend.com This high-affinity binding allows for the sensitive detection, effective purification, and specific immobilization of biotin-labeled molecules. alfa-chemistry.combiolegend.com

The small size of the biotin molecule (244.31 g/mol ) is advantageous as it typically does not interfere with the natural function of the biomolecule to which it is attached. labmanager.com Biotinylation reagents are widely employed in a variety of critical research applications, including:

Enzyme-Linked Immunosorbent Assays (ELISAs). labmanager.com2bscientific.com

Western blotting. labmanager.com

Immunoprecipitation. alfa-chemistry.com

Fluorescence-Activated Cell Sorting (FACS). 2bscientific.com

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for studying molecular interactions. 2bscientific.com

Nucleic acid labeling and detection. pharmiweb.com

Evolution of Linker Technologies in Bioconjugation: From Traditional to Discrete PEG

The linker, or spacer arm, that connects the biotin to the reactive group of a biotinylation reagent plays a crucial role in the functionality of the conjugate. Traditional linkers were often simple hydrocarbon chains. However, the advent of Polyethylene (B3416737) Glycol (PEG) linkers revolutionized the field. PEGylation, the process of attaching PEG chains, offers several key advantages:

Increased Hydrophilicity: PEG is inherently hydrophilic, and its inclusion in a linker enhances the water solubility of the resulting bioconjugate. This is particularly beneficial for hydrophobic molecules, reducing their aggregation and precipitation. thermofisher.comprecisepeg.com

Reduced Immunogenicity: The PEG chain can mask epitopes on the biomolecule, potentially lowering the risk of an immune response. precisepeg.com

Enhanced Stability: PEG linkers can protect the attached biomolecule from enzymatic degradation. precisepeg.com

Minimized Steric Hindrance: The flexible nature of the PEG chain provides adequate spacing between the biotin and the target molecule, ensuring that the biotin remains accessible for binding to avidin or streptavidin without steric hindrance. thermofisher.com

A significant advancement in PEG technology is the development of discrete PEG (dPEG®) linkers. Unlike traditional polydisperse PEGs, which consist of a mixture of different chain lengths, dPEG® linkers are single molecular weight compounds. nih.gov This precision allows for absolute control over the linker length, which is critical for optimizing the pharmacokinetic properties and performance of the bioconjugate. nih.gov2bscientific.com The dPEG® process can generate linear chains with a precise number of ethylene (B1197577) oxide units, ensuring homogeneity and purity in the final product. nih.gov

Rationale for Utilizing Activated Esters in Bioconjugation Strategies

To form a stable covalent bond with a target biomolecule, a biotinylation reagent requires a reactive functional group. Activated esters are frequently used for this purpose, specifically for their ability to react with primary amines, such as the side chain of lysine (B10760008) residues found in proteins.

One of the most common activated esters is the N-hydroxysuccinimide (NHS) ester. However, 2,3,5,6-tetrafluorophenyl (TFP) esters have emerged as a valuable alternative. thieme-connect.com Research indicates that TFP esters offer distinct advantages:

Greater Hydrolytic Stability: TFP esters are more resistant to hydrolysis (reaction with water) compared to NHS esters, especially in aqueous buffers. broadpharm.comsigmaaldrich.com This leads to more efficient and reproducible labeling of biomolecules, as less of the reagent is inactivated before it can react with the target amine. broadpharm.com

High Reactivity: TFP esters react with primary amines at a rate comparable to or greater than NHS esters, forming a stable amide bond. thieme-connect.combroadpharm.com

This combination of high reactivity towards amines and increased stability in aqueous environments makes TFP esters a highly effective choice for bioconjugation. broadpharm.combroadpharm.com

Overview of Biotin-dPEG(R)4-TFP Ester as a Heterobifunctional Bioconjugation Agent

This compound is a specialized chemical tool that integrates the key features discussed above. It is classified as a heterobifunctional crosslinker, meaning it possesses two different reactive groups. aatbio.comgbiosciences.combiosynth.com In this case, the two functional ends are:

The Biotin Moiety: For highly specific, affinity-based detection or purification. broadpharm.com

The TFP Ester: An amine-reactive group for covalently attaching the reagent to proteins or other molecules containing primary amines. broadpharm.com

These two functional ends are connected by a discrete PEG linker composed of four ethylene oxide units (dPEG®4). This specific linker provides a defined spacer length of 19.2 Å. sigmaaldrich.com The dPEG®4 spacer imparts the benefits of PEGylation, including enhanced water solubility and reduced non-specific binding, while ensuring a precise and consistent distance between the biotin and the conjugated molecule. sigmaaldrich.comcd-bioparticles.net

The heterobifunctional nature of this compound allows for controlled, two-step conjugation processes, which helps to minimize undesirable side reactions like polymerization or self-conjugation that can occur with homobifunctional reagents (which have identical reactive groups at both ends). aatbio.comgbiosciences.comcreative-biolabs.com This precision makes it an invaluable reagent in the development of sophisticated bioconjugates for research and diagnostics. chemscene.comscbt.com

Compound Information Table

| Compound Name | Key Features |

| This compound | Heterobifunctional reagent with a biotin group, a dPEG®4 spacer, and an amine-reactive TFP ester. |

| Biotin | Vitamin B7; forms a high-affinity bond with avidin and streptavidin. |

| Avidin | Protein that binds strongly to biotin. |

| Streptavidin | Protein isolated from bacteria that binds strongly to biotin. |

| N-hydroxysuccinimide (NHS) ester | A common amine-reactive activated ester used in bioconjugation. |

| 2,3,5,6-tetrafluorophenyl (TFP) ester | An amine-reactive activated ester with enhanced hydrolytic stability compared to NHS esters. |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C27H37F4N3O8S | biosynth.combroadpharm.com |

| Molecular Weight | 639.66 g/mol | sigmaaldrich.combiosynth.commedkoo.com |

| Spacer Arm Length | 19.2 Å | sigmaaldrich.com |

| Reactivity | Primary Amines (-NH2) | sigmaaldrich.comcd-bioparticles.net |

| Storage Conditions | -20°C | broadpharm.comsigmaaldrich.combroadpharm.com |

Structure

2D Structure

Properties

Molecular Formula |

C27H37F4N3O8S |

|---|---|

Molecular Weight |

639.7 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C27H37F4N3O8S/c28-17-15-18(29)24(31)26(23(17)30)42-22(36)5-7-38-9-11-40-13-14-41-12-10-39-8-6-32-21(35)4-2-1-3-20-25-19(16-43-20)33-27(37)34-25/h15,19-20,25H,1-14,16H2,(H,32,35)(H2,33,34,37) |

InChI Key |

XBGOXOZYGAXNFP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Biotin Dpeg R 4 Tfp Ester

De Novo Synthesis Approaches for Discrete Polyethylene (B3416737) Glycol (dPEG®) Linkers

The synthesis of Biotin-dPEG(R)4-TFP ester relies on the foundational synthesis of discrete polyethylene glycol (dPEG®) linkers. Unlike traditional, polydisperse PEG polymers, dPEG® linkers are single molecular weight compounds, synthesized de novo from pure, small ethylene (B1197577) glycol units like triethylene glycol or tetraethylene glycol. stratech.co.uk This approach ensures a precisely defined and homogenous structure, which is crucial for applications requiring high purity and batch-to-batch consistency. stratech.co.ukgoogle.com

The synthesis of these discrete linkers can be achieved through various methods, including iterative approaches that build the chain one unit at a time or block-wise additions. One strategy involves the use of a macrocyclic sulfate (B86663) (MCS) as a precursor, which allows for the iterative nucleophilic ring-opening to create monodisperse PEGs of significant length. researchgate.net Another method employs a bidirectional growth strategy. researchgate.net These synthetic routes provide precise control over the number of ethylene glycol repeating units, resulting in a linker of a specific and predetermined length. google.comchempep.com The resulting dPEG® compounds have a defined structure without the presence of other functional groups like amides within the backbone, distinguishing them as "homogenous dPEGs". google.com

Functional Group Specificity and Reactivity in this compound Synthesis

The synthesis typically begins with a dPEG®4 acid, which consists of a tetraethylene glycol derivative functionalized with a propionic acid. sigmaaldrich.com The carboxylic acid of the dPEG®4 linker is then activated. While various activating agents like N-hydroxysuccinimide (NHS) can be used, the formation of the TFP ester involves reacting the carboxyl group with 2,3,5,6-tetrafluorophenol. sigmaaldrich.com This can be facilitated by reagents such as 2,3,5,6-tetrafluorophenyl trifluoroacetate (B77799) (TFP-OTFA). nih.gov

The TFP ester is a key functional group, chosen for its specific reactivity towards primary and secondary amines. lumiprobe.comsmolecule.com It efficiently reacts with these nucleophiles under mild, slightly alkaline conditions (typically pH 7-9) to form stable amide bonds. lumiprobe.comsmolecule.comthermofisher.com A significant advantage of TFP esters over the more common NHS esters is their increased stability in aqueous solutions and at basic pH, making them less susceptible to spontaneous hydrolysis. lumiprobe.comwikipedia.orgscientificlabs.ie This enhanced stability allows for longer reaction times without significant degradation of the biotinylation reagent. smolecule.com

The other end of the molecule features the biotin (B1667282) group. The valeric acid side chain of biotin is derivatized to allow its attachment to the dPEG® linker. thermofisher.com This conjugation is often achieved through an amide bond formation. medkoo.com

Strategies for Tailoring Linker Lengths and Moieties in Biotinylation Reagents

The versatility of biotinylation reagents is significantly enhanced by the ability to tailor the linker connecting the biotin to the reactive group. The length and chemical nature of this linker can profoundly impact the properties and application of the final biotinylated molecule.

Linker Length: The length of the dPEG® linker can be precisely controlled during its synthesis by varying the number of ethylene glycol units. chempep.comcreativepegworks.com This allows for the creation of a series of biotinylation reagents with different spacer arm lengths. For example, biotin-dPEG® esters are available with 2, 8, 12, and 24 PEG units, in addition to the 4-unit version. broadpharm.com The length of the linker is a critical parameter as it can influence the accessibility of the biotin moiety for binding to avidin (B1170675) or streptavidin, potentially overcoming steric hindrance from the conjugated molecule. nih.govlumiprobe.com Longer linkers can also improve the solubility of the resulting conjugate. broadpharm.com Studies have systematically explored the effect of PEG linker length on the properties of bioconjugates, demonstrating its importance in applications like nanoparticle-based vaccines. acs.org

Linker Moieties: Beyond length, the chemical composition of the linker can be modified to introduce different functionalities. While this compound features a simple, hydrophilic dPEG® linker, other biotinylation reagents can incorporate different chemical moieties to suit specific applications. For instance, cleavable linkers can be introduced to allow for the release of the biotinylated molecule after capture. thermofisher.com Modifications can also be made to the biotin molecule itself, for example, to create biotinidase-resistant versions for specific biological contexts. biosynth.com Furthermore, branched linkers can be synthesized to attach multiple biotin molecules or a combination of different functional groups, such as a biotin and a fluorescent dye. chempep.comalfa-chemistry.com The synthesis of such tailored linkers often involves multi-step chemical processes, including the use of orthogonal protecting groups to selectively modify different parts of the molecule. researchgate.netnih.gov

Analytical Characterization of Synthesized this compound Purity and Structure

Ensuring the purity and structural integrity of this compound is paramount for its reliable use in research and diagnostic applications. A combination of analytical techniques is employed for its characterization.

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of the final product and its intermediates. stratech.co.uksigmaaldrich.com Reversed-phase HPLC, often using a C18 column, is commonly used to separate the desired product from starting materials, by-products, and any degradants. google.comnih.gov The purity is typically reported as a percentage based on the peak area in the chromatogram. broadpharm.comsigmaaldrich.comacrobiosystems.com

Structural Confirmation: The precise structure of this compound is confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to verify the chemical structure by providing detailed information about the arrangement of atoms within the molecule. nih.govnih.gov The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum must be consistent with the expected structure of the compound. nih.govnih.gov ¹⁹F NMR can also be particularly useful for confirming the presence of the tetrafluorophenyl group. smolecule.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming that the correct molecule has been synthesized. nih.govnih.gov Techniques like Electrospray Ionization (ESI) are common for these types of molecules. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further validating the elemental composition. nih.gov

A certificate of analysis accompanying the commercial product will typically provide the results of these tests, confirming the identity, purity, and structure of the this compound. stratech.co.uk

Interactive Data Tables

Table 1: Properties of Amine-Reactive Esters

| Reactive Ester | Stability in Aqueous Solution | Reactivity towards Amines | Hydrolysis Susceptibility |

|---|---|---|---|

| TFP Ester | More Stable | Efficient | Less Susceptible lumiprobe.comwikipedia.org |

| NHS Ester | Less Stable | Efficient | More Susceptible lumiprobe.comsmolecule.com |

Table 2: Analytical Techniques for Characterization

| Analytical Technique | Purpose | Key Information Provided |

|---|---|---|

| HPLC | Purity Assessment | Percentage purity, detection of impurities stratech.co.ukgoogle.com |

| ¹H and ¹³C NMR | Structural Elucidation | Arrangement of protons and carbons nih.govnih.gov |

| ¹⁹F NMR | Structural Confirmation | Presence of fluorine atoms in TFP group smolecule.com |

| Mass Spectrometry | Molecular Weight Determination | Confirmation of molecular formula nih.govnih.gov |

Table 3: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| N-hydroxysuccinimide | |

| 2,3,5,6-tetrafluorophenol | |

| 2,3,5,6-tetrafluorophenyl trifluoroacetate | |

| Triethylene glycol |

Mechanistic Insights into Biotin Dpeg R 4 Tfp Ester Reactivity in Amine Bioconjugation

Reaction Kinetics and Mechanisms of Tetrafluorophenyl (TFP) Esters with Primary Amines

The core reactivity of Biotin-dPEG(R)4-TFP ester lies in the interaction between its 2,3,5,6-tetrafluorophenyl (TFP) ester group and primary amines. alfa-chemistry.com This reaction proceeds via a nucleophilic acyl substitution mechanism. evitachem.comsmolecule.com The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the TFP ester. The electron-withdrawing nature of the fluorine atoms on the phenyl ring enhances the electrophilicity of the carbonyl carbon and stabilizes the tetrafluorophenolate leaving group, thereby facilitating the reaction. smolecule.com This results in the formation of a stable, covalent amide bond between the biotin (B1667282) dPEG linker and the target molecule. researchgate.netbroadpharm.com

The reaction kinetics are influenced by several factors. Optimal conditions for this conjugation typically involve a slightly alkaline pH, generally in the range of 7.5 to 8.5. smolecule.com This pH range ensures that a sufficient concentration of the primary amine is in its deprotonated, nucleophilic state, while minimizing the competing hydrolysis of the TFP ester. smolecule.com The reaction is also concentration-dependent, with higher concentrations of reactants leading to faster reaction rates. ucsd.edu Stoichiometry plays a crucial role; a molar excess of the TFP ester reagent is often used to drive the reaction towards completion and ensure efficient labeling of the target amine-containing molecule. smolecule.com

Comparative Analysis of TFP Ester Reactivity Versus N-Hydroxysuccinimide (NHS) Esters in Aqueous Environments

In the realm of amine-reactive crosslinkers, N-hydroxysuccinimide (NHS) esters have been a long-standing choice. However, TFP esters, including this compound, present several advantages, primarily concerning their stability in aqueous environments. researchgate.netwikipedia.org The most significant distinction is the enhanced hydrolytic stability of TFP esters compared to their NHS counterparts. broadpharm.com

NHS esters are notoriously susceptible to hydrolysis, especially as the pH increases. researchgate.net At a pH of 8, the half-life of an NHS ester can be measured in minutes, leading to a significant loss of the reactive species and consequently lower conjugation efficiency. researchgate.net In contrast, TFP esters exhibit a much slower rate of hydrolysis under the same conditions, with a half-life that can be several hours. broadpharm.comwikipedia.org This increased stability allows for longer reaction times, which can be particularly beneficial when working with low concentrations of target molecules or when more controlled and reproducible labeling is required. broadpharm.comthermofisher.cn

| Parameter | TFP Ester | NHS Ester | Reference |

|---|---|---|---|

| Optimal Reaction pH | 7.5 - 9.0 | 7.0 - 8.3 | ucsd.eduprecisepeg.com |

| Hydrolytic Stability | Higher | Lower | wikipedia.orgvulcanchem.com |

| Half-life in Aqueous Buffer (pH 8.0) | Hours | Minutes | broadpharm.comresearchgate.net |

| Relative Reactivity with Amines | Comparable to slightly lower | High | thieme-connect.com |

| Overall Conjugation Efficiency | Often higher due to stability | Can be lower due to hydrolysis | thermofisher.cn |

pH-Dependent Reactivity Profiles and Hydrolytic Stability of this compound

The reactivity and stability of this compound are intricately linked to the pH of the reaction medium. The rate of the desired aminolysis reaction (reaction with amines) and the competing hydrolysis reaction are both pH-dependent. nih.gov

For the aminolysis reaction to occur, the primary amine on the target biomolecule must be in its unprotonated, nucleophilic form. ucsd.eduthermofisher.com The pKa of the ε-amino group of lysine (B10760008) is approximately 10.5. Therefore, as the pH of the solution increases towards this value, the concentration of the reactive, unprotonated amine increases, leading to a faster rate of conjugation. nih.gov

However, the rate of hydrolysis of the TFP ester also increases with pH due to the increased concentration of hydroxide (B78521) ions, which also act as nucleophiles and attack the ester. nih.gov This creates a pH-dependent trade-off. While a higher pH favors the presence of the reactive amine, it also accelerates the degradation of the TFP ester.

Consequently, there is an optimal pH range for bioconjugation with this compound, typically between 7.5 and 8.5. smolecule.com Within this range, the rate of the amine reaction is sufficiently high, while the rate of hydrolysis remains manageable, allowing for efficient conjugation. smolecule.com Studies have shown that TFP esters maintain significant stability for several hours even at a basic pH, providing a wider window for effective labeling compared to NHS esters. broadpharm.comwikipedia.org

| pH Condition | Effect on Amine Reactivity | Effect on Hydrolytic Stability | Overall Outcome | Reference |

|---|---|---|---|---|

| Acidic (e.g., pH < 7) | Low (amines are protonated) | High | Inefficient conjugation | |

| Neutral to Slightly Basic (pH 7.5 - 8.5) | Optimal (sufficient unprotonated amines) | Good (hydrolysis is controlled) | Efficient conjugation | smolecule.com |

| Strongly Basic (e.g., pH > 9) | High | Low (rapid hydrolysis) | Reduced conjugation efficiency due to reagent degradation | smolecule.com |

Site-Specific Biotinylation Strategies Utilizing Amine-Reactive TFP Esters

While TFP esters react with primary amines, achieving site-specific biotinylation on a protein with multiple lysine residues can be challenging. nih.gov However, several strategies can be employed to control the location of biotinylation when using amine-reactive reagents like this compound.

One approach involves controlling the stoichiometry of the reaction. By using a sub-stoichiometric amount of the biotinylating agent, it is possible to preferentially label the most reactive or accessible amine groups on the protein surface. The N-terminal alpha-amine, for instance, often has a lower pKa than the epsilon-amines of lysine residues, allowing for more specific labeling at a slightly lower pH. ucsd.eduthermofisher.com

Another strategy involves protein engineering. By mutating surface-exposed lysine residues that are not critical for the protein's function, it is possible to direct the biotinylation to a specific, desired lysine. Conversely, a lysine residue can be introduced at a specific site on the protein where biotinylation is desired.

Furthermore, the properties of the this compound itself can influence the reaction. The dPEG spacer can provide steric hindrance that may prevent the TFP ester from accessing less exposed amine groups, thereby favoring the labeling of more accessible sites. scientificlabs.ie The hydrophilicity imparted by the dPEG spacer also helps to maintain the solubility of the protein during the conjugation reaction. scientificlabs.iesigmaaldrich.com

Finally, enzymatic methods, such as the use of biotin ligase (BirA), offer a highly specific alternative for biotinylation, though this requires the genetic incorporation of a specific recognition sequence (like the AviTag) into the target protein. nih.gov While not a direct application of the TFP ester's reactivity, it represents a complementary approach to achieve site-specific biotinylation when the chemical reactivity of TFP esters is not sufficiently selective. nih.gov

Impact of the Discrete Polyethylene Glycol Dpeg® Moiety on Bioconjugate Performance

Influence of dPEG® Architecture on Steric Hindrance and Biotin-Binding Accessibility

The structure and length of a spacer arm are critical factors that influence the functionality of a bioconjugate. The dPEG®4 spacer in Biotin-dPEG(R)4-TFP ester acts as a flexible arm that physically separates the biotin (B1667282) molecule from the conjugated protein or surface. This separation is vital for overcoming steric hindrance, which can otherwise impede the interaction between biotin and its binding partners, such as avidin (B1170675) or streptavidin. thermofisher.combiochempeg.comlifetein.com

The highly flexible nature of the PEG chain allows for greater molecular mobility, ensuring that the terminal biotin group is readily accessible for binding. thermofisher.com The length of the spacer is optimized to position the biotin molecule away from the surface of the conjugated biomolecule, minimizing potential steric clashes that could block the binding pocket of avidin. thermofisher.com Studies have shown that longer spacer arms can enhance the detection sensitivity in assays precisely because more biotin molecules are available for binding to reporter-conjugated avidin. thermofisher.com Conversely, without an adequate spacer, the biotin molecule might be too close to the biomolecule, leading to reduced binding affinity or complete inhibition of the interaction. thermofisher.comfrontiersin.org The defined length of the dPEG®4 spacer provides a known, consistent distance, allowing for predictable and optimized binding performance. interchim.fr

Comparison of dPEG®-Mediated Bioconjugation Efficacy with Traditional Hydrophobic Linkers (e.g., LC-Biotin)

Traditional biotinylation reagents frequently utilize hydrophobic aliphatic or hydrocarbon-based linkers, such as the aminocaproic acid spacer in "Long-Chain" (LC)-Biotin. timtec.netsigmaaldrich.com While widely used, these linkers have significant drawbacks compared to dPEG® linkers. The primary difference lies in their solubility and its impact on the resulting bioconjugate. timtec.netsigmaaldrich.com

Hydrophobic linkers are not water-soluble and often require organic solvents for dissolution. timtec.netthermofisher.com When attached to a biomolecule, they impart their hydrophobic character, which can lead to significant problems with aggregation and precipitation of the final conjugate. timtec.netsigmaaldrich.com In stark contrast, dPEG® linkers are extremely hydrophilic and soluble in aqueous buffers, eliminating the need for harsh organic solvents and reducing the risk of aggregation. timtec.netinterchim.fr

A direct comparison between dPEG®4 biotin and LC-biotin, which have comparable spacer arm lengths, reveals the superior performance of the dPEG® linker. sigmaaldrich.com While LC-biotin can cause aggregation and precipitation of biomolecules even with low levels of incorporation, dPEG®4 biotin allows for high levels of biotin labeling without inducing aggregation. sigmaaldrich.com Furthermore, alkyl linkers with more than a few methylene (B1212753) groups can be highly immunogenic, whereas PEG is well-known to be non-immunogenic, a considerable advantage for in vivo applications. timtec.net

| Property | dPEG® Linkers | Traditional Hydrophobic Linkers (e.g., LC-Biotin) |

|---|---|---|

| Solubility | Excellent in aqueous and organic media timtec.net | Poor in aqueous media; requires organic solvents timtec.netthermofisher.com |

| Effect on Conjugate | Increases solubility, reduces aggregation adcreview.comsigmaaldrich.com | Increases hydrophobicity, promotes aggregation sigmaaldrich.com |

| Biocompatibility | High; non-immunogenic timtec.net | Can be immunogenic timtec.net |

| Handling | Allows for bioconjugation in aqueous buffers interchim.frrsc.org | Often requires organic co-solvents thermofisher.com |

Contributions of dPEG® to Reduced Non-Specific Interactions in Bioconjugation Applications

A significant challenge in many biological assays and applications is non-specific binding (NSB), where molecules adhere to surfaces or other proteins in an unintended manner, leading to high background signals and reduced sensitivity. reichertspr.comnih.gov The incorporation of a dPEG® spacer is a highly effective strategy for mitigating this problem. thermofisher.commdpi.com

Surfaces functionalized with PEG spacers show a significant reduction in the non-specific adsorption of proteins and other biomolecules. thermofisher.comacs.org The mechanism behind this is attributed to the formation of a hydration layer around the flexible PEG chains. mdpi.com This layer of water molecules acts as a physical and energetic barrier, repelling the approach of untargeted proteins and preventing them from adsorbing onto the surface. mdpi.comnih.gov

Research has quantified this effect, showing that hydrogels modified with PEG can reduce non-specific protein binding by a factor of 10 while simultaneously increasing the specific binding signal six-fold in immunoassays. nih.govresearchgate.net This leads to a dramatically improved signal-to-noise ratio and enhanced assay sensitivity. nih.govresearchgate.net The ability of dPEG® linkers to minimize non-specific interactions makes this compound a superior choice for developing sensitive and reliable diagnostic and detection systems.

| Study Context | Key Finding | Reference |

|---|---|---|

| PEG-modified hydrogel immunoassays | 10-fold decrease in non-specific binding | nih.govresearchgate.net |

| PEG-modified hydrogel immunoassays | 6-fold increase in specific binding signal | nih.gov |

| General surface functionalization | PEG spacers significantly reduce nonspecific protein binding | thermofisher.com |

| Single-molecule measurements | Y-shape PEG grafting noticeably decreases non-specific binding, clarifying specific signals | mdpi.com |

Advanced Research Applications of Biotin Dpeg R 4 Tfp Ester in Biomolecular Sciences

Utilization in Affinity Purification and Isolation of Biotinylated Biomolecules

The foundational application of Biotin-dPEG(R)4-TFP ester is the introduction of a biotin (B1667282) tag onto a molecule of interest, enabling its subsequent purification or isolation based on the exceptionally strong and specific biotin-streptavidin interaction (Dissociation constant, K_D ≈ 10⁻¹⁵ M). vectorlabs.comnih.gov This process, known as biotinylation, is widely used in affinity chromatography and pull-down assays. vectorlabs.comvectorlabs.com

This compound is highly effective for labeling proteins and peptides. The TFP ester reacts with primary amine groups, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable, covalent amide bond. lumiprobe.comvectorlabs.com Once biotinylated, these proteins or peptides can be efficiently captured from complex mixtures using an affinity matrix composed of immobilized streptavidin or avidin (B1170675) (e.g., streptavidin-agarose beads).

The dPEG®4 linker plays a crucial role in this application. Its hydrophilic nature prevents the aggregation of biotinylated proteins, a common problem with traditional, more hydrophobic biotinylation reagents that can lead to loss of protein function and reduced purification yields. vectorlabs.comsigmaaldrich.com The spacer's length also ensures that the biotin tag is extended away from the protein's surface, allowing it to readily access the binding sites of the immobilized streptavidin without steric interference. vectorlabs.comvectorlabs.com

Detailed Research Findings: Studies on the kinetics of the streptavidin-biotin interaction have confirmed its high affinity and stability, which is essential for effective capture. nih.govnih.govplos.org The association rate constants (k_on) are very high, though slightly slower than the diffusion limit, indicating a strong and specific binding event. nih.govplos.org The dissociation rate (k_off) is extremely slow, ensuring that the biotinylated molecule remains bound to the streptavidin matrix during washing steps, allowing for the removal of non-specifically bound contaminants and the isolation of a highly purified target molecule. nih.govualberta.ca

The utility of this compound extends to the labeling of other biomolecules, such as oligonucleotides and various small molecules, provided they possess a primary amine group for conjugation. biosynth.combroadpharm.com Amine-modified oligonucleotides, which can be readily synthesized, are often biotinylated for use as probes in purification schemes or hybridization assays. broadpharm.com Similarly, small molecules containing primary amines can be tagged with biotin for use in affinity-based applications like pull-down assays to identify their binding partners. broadpharm.com

The process is identical to that for proteins: the TFP ester reacts with the available primary amine to attach the biotin-dPEG®4 moiety. broadpharm.com The resulting biotinylated molecule can then be selectively isolated from a reaction mixture or biological sample using streptavidin-coated surfaces or beads. The water-soluble dPEG®4 linker is particularly advantageous when working with molecules that have poor solubility in aqueous buffers. vectorlabs.com

Applications in Immunological Detection and Assay Development

The high-affinity biotin-streptavidin system is a cornerstone of modern immunological assays, where it is used to amplify signals and enhance detection sensitivity. vectorlabs.comaatbio.com this compound serves as an ideal reagent for incorporating the biotin tag onto antibodies and other proteins used in these assays. vectorlabs.com

In ELISAs and Western blots, signal amplification is key to detecting low-abundance targets. aatbio.comthermofisher.com By labeling a primary or secondary detection antibody with this compound, a multi-layered detection system can be created. After the biotinylated antibody binds to its target, a conjugate of streptavidin and an enzyme, such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), is added. aatbio.com

The streptavidin-enzyme conjugate binds tightly to the biotin on the antibody. Since one streptavidin molecule is a tetramer capable of binding up to four biotin molecules, it can amplify the signal. aatbio.com The subsequent addition of a substrate for the enzyme results in a colorimetric or chemiluminescent signal that is proportional to the amount of target antigen. The dPEG®4 linker helps to ensure that the biotinylated antibody remains soluble and retains its antigen-binding activity. sigmaaldrich.com

The principles of biotin-based signal amplification are also applied in Immunohistochemistry (IHC) for localizing antigens in tissue sections and in Immunoprecipitation (IP) for isolating proteins and their binding partners from cell lysates. thermofisher.com

IHC: A biotinylated primary or secondary antibody is used to probe a tissue sample. The location of the antibody is then visualized by applying a streptavidin-enzyme conjugate followed by a chromogenic substrate, resulting in a colored precipitate at the site of the antigen. thermofisher.com

IP: An antibody targeting a specific protein is first biotinylated using this compound. This antibody is then incubated with a cell lysate to form an antigen-antibody complex. The entire complex is subsequently captured from the lysate using streptavidin-coated magnetic or agarose (B213101) beads. The hydrophilic dPEG®4 spacer helps to reduce non-specific binding of other proteins to the beads, resulting in a cleaner and more specific immunoprecipitation. sigmaaldrich.com

Cell Biology Research: Cell Surface Labeling and Flow Cytometry Applications

This compound is a valuable tool for labeling proteins on the surface of living cells. Because the reagent is highly polar, it is generally cell-impermeable and will preferentially react with primary amines on the extracellular domains of membrane proteins. thermofisher.com

This cell-surface biotinylation is widely used in conjunction with flow cytometry. After labeling the cell surface proteins with biotin, the cells are washed to remove excess reagent and then incubated with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 647 or Streptavidin-PE). nih.gov The fluorescent streptavidin binds to the biotinylated surface proteins, allowing the level of protein expression to be quantified on a single-cell basis using a flow cytometer. This technique is used to analyze cell populations, identify specific cell types, and monitor changes in protein expression on the cell surface. nih.gov The hydrophilicity imparted by the dPEG®4 linker ensures the reagent is soluble in physiological buffers required for working with live cells and minimizes non-specific interactions. vectorlabs.comsigmaaldrich.com

| Application Area | Specific Technique | Role of this compound | Reference |

|---|---|---|---|

| Affinity Purification | Protein/Peptide Pull-Down | Covalently labels lysine residues on target proteins for capture on streptavidin beads. | broadpharm.comvectorlabs.com |

| Oligonucleotide/Small Molecule Isolation | Labels amine-modified molecules for affinity-based separation. | biosynth.combroadpharm.com | |

| Immunological Assays | ELISA / Western Blot | Biotinylates detection antibodies to enable signal amplification via streptavidin-enzyme conjugates. | vectorlabs.comaatbio.comthermofisher.com |

| IHC / IP | Tags antibodies for visualization in tissues (IHC) or for capturing protein complexes (IP). | vectorlabs.comthermofisher.com | |

| Cell Biology | Cell Surface Labeling / Flow Cytometry | Labels extracellular proteins on live cells for fluorescent detection with labeled streptavidin. | thermofisher.comnih.gov |

Integration into Novel Bioconjugation Strategies

This compound has emerged as a versatile tool in modern biomolecular sciences, primarily due to its discrete polyethylene (B3416737) glycol (dPEG®) linker and highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester. The dPEG® linker enhances aqueous solubility and reduces steric hindrance, while the TFP ester provides an efficient and stable means of conjugating the biotin moiety to primary amines on biomolecules. vectorlabs.comaxispharm.com TFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their greater stability in aqueous buffers, leading to more efficient and reproducible labeling of proteins and peptides. vectorlabs.comvectorlabs.com These properties enable its integration into a variety of advanced bioconjugation strategies.

Development of Agglutination Systems for Antigen Detection

The high-affinity interaction between biotin and avidin (or streptavidin) is a cornerstone of many diagnostic assays. In the context of agglutination systems, this compound serves as a critical reagent for preparing the necessary components. Agglutination assays are used to detect the presence of an analyte by observing the clumping of particles, such as latex beads or microspheres. lumenlearning.comyoutube.com

The core strategy involves a multi-step process:

Antigen Biotinylation : An antigen of interest is covalently labeled with biotin using this compound. The amine-reactive TFP ester forms a stable amide bond with primary amine groups (e.g., lysine residues) on the surface of the antigen. axispharm.com

Particle Coating : Latex beads or other microparticles are coated with avidin or streptavidin. These proteins have multiple binding sites for biotin. google.com

Assay Assembly : The biotinylated antigen is then introduced to the streptavidin-coated particles, where it binds firmly via the biotin-streptavidin interaction. This creates a particle suspension where the specific antigen is displayed on the surface. nih.govmdpi.com

Detection : When a sample containing antibodies specific to the antigen is added to the suspension, the antibodies cross-link the particles, causing them to clump together in a process called agglutination. nih.govnih.gov This visible clumping serves as a positive signal for the presence of the target antibody.

This avidin-biotin technique provides significant advantages over direct chemical conjugation of antigens to particles, as it allows for controlled orientation and attachment of the antigen and often does not require highly purified antigen preparations. nih.govnih.gov The hydrophilic dPEG®4 spacer in the linker helps to extend the biotin tag away from the antigen's surface, improving its accessibility to the streptavidin on the microparticle and minimizing potential disruption of the antigen's native epitopes. vectorlabs.com

| Component | Function | Key Feature |

|---|---|---|

| This compound | Covalently attaches biotin to the target antigen. | TFP ester reacts with primary amines; dPEG®4 spacer enhances solubility and accessibility. |

| Streptavidin-Coated Microparticles | Solid support for antigen presentation. | High-affinity binding sites for biotinylated molecules. |

| Target Antibody (in sample) | Analyte to be detected. | Binds to the antigen, causing cross-linking of particles. |

| Visible Agglutination | Positive result indicator. | Formation of visible clumps from particle cross-linking. |

Role in Proteolysis-Targeting Chimeras (PROTAC®) Design and Synthesis

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins. medchemexpress.comnih.gov A PROTAC consists of two key ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov

The linker is not merely a spacer but a critical component that influences the formation and stability of the ternary complex (E3 Ligase-PROTAC-POI), which is essential for ubiquitination and subsequent degradation of the POI. medchemexpress.com this compound is utilized as a versatile, PEG-based building block for the synthesis of these linkers. medchemexpress.com

In PROTAC synthesis, the amine-reactive TFP ester allows for the straightforward conjugation of the biotin-dPEG®4 moiety to an amine handle on either the POI ligand or the E3 ligase ligand, forming a stable amide bond. broadpharm.com While the primary function of the PROTAC is protein degradation, the incorporated biotin tag serves as a powerful analytical tool for research purposes. It can be used for:

Affinity Purification : Isolating the PROTAC molecule or associated protein complexes from cell lysates.

Detection and Quantification : Using streptavidin-conjugated reporters in assays like Western blots or ELISAs to track the PROTAC. amerigoscientific.com

Pull-Down Assays : Investigating the formation of the ternary complex and other binding interactions. vectorlabs.com

The use of activated esters like TFP esters is a common strategy to streamline the synthesis of PROTAC libraries, enabling researchers to efficiently explore how different linker lengths and compositions affect degradation efficacy. nih.govprecisepeg.com

| PROTAC Component | Role | Contribution of this compound |

|---|---|---|

| Warhead Ligand | Binds to the Protein of Interest (POI). | The TFP ester enables covalent attachment of the biotin-dPEG®4 unit to either ligand, forming part of the complete linker. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN). | |

| Linker | Connects the two ligands and positions them for ternary complex formation. | Provides a flexible, hydrophilic spacer and a biotin handle for downstream analysis. |

Facilitation of Click Chemistry Reactions through Hybrid Linkers (e.g., DBCO-PEG-TFP)

Click chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), has become an indispensable tool for bioconjugation due to its high efficiency and bioorthogonality. sigmaaldrich.com This reaction allows for the specific ligation of two molecules—one modified with a strained alkyne (like dibenzocyclooctyne, DBCO) and the other with an azide (B81097)—without interfering with native biological processes. thermofisher.com

This compound is part of a broader class of heterobifunctional linkers that facilitate these advanced conjugation strategies. A prime example is the related compound, DBCO-PEG-TFP ester, which combines an amine-reactive TFP ester with a DBCO group ready for click chemistry. vectorlabs.comthermofisher.comvectorlabs.com The TFP ester plays a crucial role in the first step of a two-step labeling process:

Amine Modification : A biomolecule containing a primary amine is reacted with the DBCO-PEG-TFP ester. The TFP ester forms a covalent amide bond with the amine, thereby stably attaching a DBCO-PEG handle to the biomolecule. thermofisher.comstratech.co.uk The superior hydrolytic stability of the TFP ester compared to NHS esters ensures this step is highly efficient. vectorlabs.com

Copper-Free Click Reaction : The DBCO-modified biomolecule can then be specifically and efficiently conjugated to any molecule bearing an azide group through the SPAAC reaction. vectorlabs.comenamine.net

This approach effectively uses the TFP ester to install a "click handle" onto a target molecule. The dPEG® linker enhances the water solubility of the linker and the resulting conjugate, while also providing spatial separation between the conjugated molecules to minimize steric hindrance. vectorlabs.comvectorlabs.com While this compound itself is used for biotinylation, its chemical principles directly inform the design of these advanced hybrid linkers where the biotin is replaced by a bioorthogonal reactive group like DBCO.

Quantitative and Methodological Considerations in Biotin Dpeg R 4 Tfp Ester Bioconjugation

Optimization of Biotinylation Levels and Molar Ratios for Specific Research Outcomes

The degree of biotinylation, or the number of biotin (B1667282) molecules attached to a single biomolecule, is a critical parameter that can significantly impact the outcome of an experiment. thermofisher.com Achieving the optimal level of biotinylation is often a balance between ensuring sufficient labeling for detection or capture and preserving the biological activity of the target molecule. thermofisher.com The molar ratio of the biotinylation reagent to the protein is a key factor in controlling this outcome. thermofisher.com

For instance, in the development of a sensitive antigen detection system, researchers tuned the molar ratios of Biotin-dPEG(R)4-TFP ester to an anti-SARS-CoV-2 nucleocapsid antibody to generate antibodies with varying numbers of biotins per antibody (e.g., 8, 5, and 3). nih.gov This optimization was crucial for controlling the subsequent agglutination with streptavidin. nih.gov It is often necessary to determine the optimal crosslinker-to-protein molar ratios empirically for each specific application. thermofisher.com Factors to consider include the concentration of the protein and the number of available primary amino groups on its surface. thermofisher.com Proteins at higher concentrations or those with a greater number of amino groups may require a lower molar excess of the crosslinker. thermofisher.com

A common starting point for optimizing biotinylation involves testing a range of molar excesses of the biotinylating reagent to the target biomolecule. For example, researchers might test molar ratios of 20:1, 50:1, and 80:1 (biotin linker to antibody) to achieve different biotinylation levels. nih.gov Another study suggests that for some applications, a 100-fold molar excess of the biotinylating reagent over the protein can yield a high degree of biotinylation. researchgate.net However, for many proteins, particularly antibodies, a modification level of three to five biotins per protein is generally considered optimal to maintain biological function. thermofisher.com

Table 1: Example Molar Ratios for Biotinylation Optimization

| Molar Ratio (Biotin Reagent:Protein) | Target Degree of Labeling | Potential Application | Reference |

| 20:1 | Low to Moderate | Preserving enzyme activity | nih.govthermofisher.com |

| 50:1 | Moderate to High | Standard antibody labeling for immunoassays | nih.gov |

| 80:1 | High | Maximizing signal in detection assays | nih.gov |

| 100:1 | Very High | Ensuring labeling of low-abundance proteins | researchgate.net |

It is important to note that excessive biotinylation can sometimes lead to loss of biological activity, especially if the primary amines being modified are critical for the protein's function. thermofisher.com Therefore, careful optimization is paramount for successful and reproducible results.

Strategies for Characterizing the Degree of Biotinylation on Target Biomolecules

Once a biomolecule has been biotinylated, it is essential to determine the extent of labeling, often referred to as the degree of substitution (DOS). Several methods are available for this characterization.

One common method is the HABA (2-(4'-hydroxyazobenzene)benzoic acid) assay. This colorimetric assay relies on the displacement of the HABA dye from avidin (B1170675) by the biotinylated sample. The resulting change in absorbance allows for the quantification of biotin. google.com However, this method can be less sensitive and may require relatively large amounts of the protein sample. thermofisher.com

A more sensitive alternative is the FluoReporter Biotin Quantitation Assay Kit, which can detect much smaller quantities of biotin (picomole range) compared to the HABA assay. thermofisher.com This increased sensitivity is particularly advantageous when working with precious or low-concentration samples. thermofisher.com

Another approach involves using dually labeled reference molecules in a competitive binding assay. nih.gov For example, a bovine serum albumin (BSA) or IgG molecule can be labeled with both biotin and an electrochemiluminescent moiety. nih.gov By competing with the biotinylated sample for binding to streptavidin-coated surfaces, the binding capability and, indirectly, the degree of biotinylation of the sample can be assessed. nih.gov This method provides a more functional characterization of the biotinylated species. nih.gov

Mass spectrometry is another powerful tool for characterizing biotinylated proteins. By analyzing the mass shift of the protein or its peptides after biotinylation, the number and location of biotin modifications can be determined with high precision.

Finally, for biotinylation reagents that contain a chromophoric group, the degree of substitution can be determined spectrophotometrically by measuring the absorbance at specific wavelengths corresponding to the protein and the incorporated label. google.com

Table 2: Comparison of Biotinylation Characterization Methods

| Method | Principle | Advantages | Disadvantages | Reference |

| HABA Assay | Colorimetric displacement of HABA from avidin | Simple, well-established | Lower sensitivity, requires more sample | google.com |

| Fluorescent Quantitation | Fluorescence-based competition assay | High sensitivity | Requires specialized reagents and equipment | thermofisher.com |

| Competitive Binding Assay | Competition with a dually labeled reference | Provides functional characterization | Indirect measurement | nih.gov |

| Mass Spectrometry | Measures mass shift of protein/peptides | High precision, identifies modification sites | Requires specialized equipment and expertise | N/A |

| Spectrophotometry | Measures absorbance of a chromophoric label | Direct and simple | Only applicable to reagents with a chromophore | google.com |

Development of Protocols for Purifying Biotinylated Constructs Post-Conjugation

After the biotinylation reaction, it is crucial to remove any unreacted this compound to prevent interference in downstream applications. Several purification methods are commonly employed.

Size-Exclusion Chromatography (SEC) , often in the form of spin desalting columns, is a widely used technique. nih.gov These columns effectively separate the larger biotinylated biomolecule from the smaller, unreacted biotinylation reagent based on molecular weight. nih.govgoogle.com This method is rapid and efficient for buffer exchange and removal of excess low-molecular-weight compounds.

Dialysis is another effective method for removing unreacted biotin. The biotinylated sample is placed in a dialysis membrane with a specific molecular weight cutoff (MWCO) that allows the small, unreacted biotin reagent to diffuse out into a larger volume of buffer while retaining the larger, biotinylated biomolecule. nih.gov

Affinity chromatography using streptavidin- or avidin-conjugated resins can also be used for purification. sigmaaldrich.com The biotinylated molecules bind to the resin, allowing unreacted components to be washed away. The purified biotinylated construct can then be eluted, although this often requires harsh, denaturing conditions due to the strong biotin-avidin interaction. sigmaaldrich.com However, using monomeric avidin allows for gentler elution with a solution of free biotin. thermofisher.com

The choice of purification method depends on factors such as the scale of the reaction, the properties of the biomolecule, and the requirements of the downstream application.

Table 3: Purification Methods for Biotinylated Constructs

| Method | Principle | Key Features | Reference |

| Size-Exclusion Chromatography (e.g., Spin Columns) | Separation based on molecular size | Rapid, efficient for small-scale purification | nih.govgoogle.com |

| Dialysis | Diffusion across a semi-permeable membrane | Suitable for larger volumes, gentle on the biomolecule | nih.gov |

| Streptavidin/Avidin Affinity Chromatography | Specific binding of biotin to avidin/streptavidin | High purity, can be used for enrichment | sigmaaldrich.com |

Addressing Challenges in Biotinylation Efficiency and Specificity

While this compound is a highly efficient amine-reactive reagent, challenges in biotinylation efficiency and specificity can still arise. sigmaaldrich.comscientificlabs.ie

Efficiency: The efficiency of the reaction can be influenced by several factors. The pH of the reaction buffer is critical; TFP esters react efficiently with primary amines at a slightly alkaline pH. thermofisher.com The concentration of the reactants also plays a role, with higher concentrations generally leading to faster reaction rates. thermofisher.com The presence of competing nucleophiles in the reaction buffer, such as Tris or glycine, should be avoided as they can react with the TFP ester and quench the reaction. researchgate.net

Specificity: this compound specifically targets primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. sigmaaldrich.com However, if a critical lysine residue is located within the active site or binding interface of a protein, its modification can lead to a loss of biological activity. thermofisher.com In such cases, alternative biotinylation strategies targeting other functional groups, such as sulfhydryls (cysteine residues) or carbohydrates, may be necessary. thermofisher.com The dPEG spacer in this compound helps to reduce steric hindrance and improve the accessibility of the biotin moiety for binding to avidin or streptavidin. sigmaaldrich.comscientificlabs.ie It also imparts water solubility, which can help to prevent aggregation and non-specific binding of the biotinylated molecule. sigmaaldrich.comscientificlabs.iealkalisci.com

Troubleshooting Common Issues:

Low Biotinylation Efficiency:

Verify the pH of the reaction buffer is in the optimal range.

Increase the molar excess of the this compound. thermofisher.com

Ensure the absence of competing amine-containing buffers. researchgate.net

Confirm the activity of the this compound, as it can hydrolyze over time in aqueous solutions. sigmaaldrich.com

Loss of Protein Activity:

Reduce the molar ratio of the biotinylation reagent to decrease the degree of labeling. thermofisher.com

Consider using a biotinylation reagent with a different reactive group to target alternative functional groups on the protein. thermofisher.com

Aggregation/Precipitation of Biotinylated Protein:

The dPEG spacer in this compound is designed to minimize this issue. scientificlabs.iealkalisci.com If it still occurs, further optimization of buffer conditions or the degree of labeling may be needed.

By carefully considering these quantitative and methodological aspects, researchers can effectively utilize this compound to generate high-quality biotinylated biomolecules for a wide array of research applications.

Theoretical Frameworks and Future Trajectories for Biotin Dpeg R 4 Tfp Ester Research

Exploring Alternative Biotin (B1667282) Conjugate Uptake Mechanisms Beyond Canonical Transporters (e.g., SMVT)

While the sodium-dependent multivitamin transporter (SMVT) is recognized as the primary transporter for free biotin, the uptake mechanism for biotin conjugates, such as those formed with Biotin-dPEG(R)4-TFP ester, is more complex and not fully elucidated. nih.govresearchgate.netnih.gov A critical consideration is that the modification of biotin's carboxylic acid to an amide or ester, a necessary step for conjugation, significantly reduces its affinity for SMVT. nih.gov This suggests that the "biotin-facilitated" targeted delivery of molecules conjugated to biotin may rely on alternative uptake pathways. nih.gov

Research has pointed to the potential involvement of other transporters, such as the monocarboxylate transporter 1 (MCT-1), in the cellular uptake of biotin and its conjugates. researchgate.netmdpi.com Studies have shown that in some cell lines, the rate of biotin uptake correlates more closely with MCT-1 expression than with SMVT levels. mdpi.com For instance, in human keratinocytes, a second, high-affinity, biotin-specific transport system has been identified that is not inhibited by pantothenic acid or lipoic acid, unlike SMVT-mediated transport. nih.gov Furthermore, the uptake of biotinylated nanoparticles appears to involve multiple cellular transport mechanisms, indicating a multifaceted process beyond a single transporter. researchgate.net The complexity of these interactions suggests that the efficiency of cellular uptake for biotin conjugates is likely cell-type dependent and may involve a combination of transporters and endocytic pathways. mdpi.comresearchgate.net

Future research in this area will likely focus on identifying and characterizing these alternative transporters and uptake mechanisms. Understanding the specific pathways involved in the internalization of this compound conjugates is crucial for optimizing their design for targeted delivery applications in various biological and therapeutic contexts.

Conceptual Advances in Designing Biotinidase-Resistant Biotinylation Reagents

Biotinidase is a ubiquitous enzyme responsible for recycling biotin by cleaving the amide bond between biotin and lysine (B10760008) residues in proteins. nih.govresearchgate.net This enzymatic activity presents a significant challenge for in vivo applications of biotin conjugates, as cleavage of the biotin moiety from its payload can lead to loss of targeting and efficacy. acs.org Consequently, a key area of research has been the development of biotinidase-resistant biotinylation reagents.

Several strategies have been explored to block or hinder biotinidase activity. One approach involves structural modifications to the biotin molecule or the linker connecting it to the payload. For example, replacing the natural amide bond with a more stable linkage, such as a triazole, has been shown to confer high resistance to biotinidase cleavage while maintaining strong binding affinity to avidin (B1170675) and streptavidin. rsc.orgrsc.org Studies have demonstrated that triazole-linked biotin conjugates remained stable for extended periods in the presence of biotinidase, whereas traditional amide-linked substrates were rapidly hydrolyzed. rsc.org

Other conceptual advances include:

Introducing steric hindrance: Placing bulky groups, such as a hydroxymethylene, carboxylate, or acetate (B1210297) group, alpha to the biotinamide (B1199965) bond has proven effective in blocking the hydrolytic action of biotinidase. acs.org

Modifying the valeric acid side chain: Increasing the length of the valeric acid chain by one methylene (B1212753) group (homobiotin) was found to decrease the rate of cleavage, although it did not completely block it. acs.org

N-methylation: N-methyl substitution on the biotinamide bond also confers stability against biotinidase. acs.org

The dPEG(R) spacer in this compound itself can influence the accessibility of the biotinamide bond to biotinidase. Furthermore, biotinidase-resistant versions of dPEG(R)-biotin reagents have been developed, incorporating chemical modifications to the biotin moiety that prevent enzymatic cleavage without compromising the high-affinity interaction with avidin. alkalisci.combiosynth.com These innovations are critical for the development of robust biotin-based technologies for applications requiring long-term stability in biological fluids.

Prospective Applications in Mechanistic Biological Studies and Tool Development

The unique properties of this compound, including its defined spacer length, water solubility, and reactive TFP ester, position it as a valuable tool for a wide range of mechanistic biological studies. biosynth.comsigmaaldrich.com The discrete PEG (dPEG(R)) linker provides precise spatial control between the biotin tag and the conjugated molecule, which is crucial for studying molecular interactions and cellular processes. alkalisci.com

Potential applications include:

PROTAC Development: this compound can serve as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The dPEG(R) linker can connect the target-binding ligand to the E3 ligase ligand, and the biotin moiety can be used for detection, purification, or as a secondary targeting element.

Cell Surface Labeling and Trafficking: The ability to specifically label cell surface proteins with biotin allows for the investigation of their internalization, recycling, and degradation pathways. The water-solubility imparted by the dPEG(R) linker minimizes non-specific interactions and aggregation, ensuring accurate tracking of the labeled protein. alkalisci.com

Affinity-Based Assays: The biotin tag enables a wide array of affinity-based applications, such as pull-down assays to identify protein-protein interactions or to enrich for specific cellular components. broadpharm.com The TFP ester allows for efficient and specific conjugation to primary amines on target molecules. broadpharm.com

Studying Epigenetic Modifications: Biotinidase-resistant versions of biotinylation reagents are being explored to study the role of histone biotinylation, an epigenetic modification whose dynamics are otherwise difficult to study due to enzymatic cleavage. rsc.org

The versatility of this compound and its derivatives makes them powerful reagents for dissecting complex biological mechanisms and for the development of novel research tools.

Innovations in Multi-Functional Bioconjugation Reagents Based on dPEG-TFP Scaffolds

The dPEG-TFP scaffold provides a versatile platform for the design and synthesis of innovative multi-functional bioconjugation reagents. nih.govgoogle.com The TFP (2,3,5,6-tetrafluorophenyl) ester offers advantages over the more common NHS (N-hydroxysuccinimide) ester, including slower hydrolysis in aqueous media and higher reactivity towards amines, leading to more efficient and stable amide bond formation. sigmaaldrich.comalkalisci.com

Building upon the this compound structure, innovations can be envisioned that incorporate additional functionalities to create multi-valent and multi-purpose reagents. For example:

Branched dPEG(R) Constructs: The development of branched dPEG(R) scaffolds allows for the attachment of multiple copies of biotin or other functional moieties. google.com This can enhance avidity in binding to streptavidin or enable the simultaneous delivery of multiple agents.

Orthogonal Chemistry: Incorporating additional reactive groups that are orthogonal to the TFP ester would allow for sequential or site-specific conjugation of different molecules. For instance, a dPEG(R) scaffold could feature a TFP ester for amine conjugation, a maleimide (B117702) for thiol conjugation, and a terminal alkyne or azide (B81097) for click chemistry. nih.gov

Cleavable Linkers: Introducing cleavable linkers within the dPEG(R) scaffold, such as disulfide bonds or pH-sensitive groups, would enable the controlled release of conjugated molecules under specific physiological conditions. researchgate.net

Integration of Imaging Agents: The dPEG-TFP scaffold can be used to conjugate fluorophores or radiolabels alongside biotin, creating dual-modality probes for imaging and affinity-based applications. nih.gov

These innovations in multi-functional bioconjugation reagents based on dPEG-TFP scaffolds will continue to expand the toolkit available to researchers, enabling more sophisticated and controlled modification of biological molecules for a wide array of applications in diagnostics, therapeutics, and fundamental research.

Q & A

Q. What is the role of the dPEG® spacer in Biotin-dPEG(R)4-TFP ester for protein biotinylation?

The dPEG® (discrete polyethylene glycol) spacer enhances solubility and reduces steric hindrance during biotinylation. Its hydrophilicity prevents aggregation, even at high labeling densities (e.g., 35–40 biotins per IgG) . The spacer’s length (4 ethylene glycol units) balances flexibility and stability, ensuring efficient streptavidin binding while maintaining protein integrity. For reproducible results, dissolve the reagent in anhydrous DMSO or DMF to avoid hydrolysis of the TFP ester .

Q. How does the reactivity of TFP esters compare to NHS esters in amine coupling reactions?

TFP (tetrafluorophenyl) esters exhibit higher hydrolytic stability in aqueous solutions compared to NHS (N-hydroxysuccinimide) esters, enabling reactions at slightly alkaline pH (7.5–9.0) with primary amines (e.g., lysine residues). This stability reduces side reactions with water, improving conjugation efficiency. However, TFP esters are more hydrophobic, requiring careful purification (e.g., size-exclusion chromatography) to remove unreacted reagent .

Advanced Research Questions

Q. How can researchers optimize the molar ratio of this compound to protein to achieve desired labeling density without causing aggregation?

Methodology :

- Perform a titration experiment (e.g., 5:1 to 50:1 molar excess of reagent to protein) in PBS (pH 8.0) at 4°C for 2 hours.

- Quench unreacted ester with 50 mM glycine.

- Analyze labeled proteins via SDS-PAGE with streptavidin-HRP or MALDI-TOF to quantify biotin incorporation. Critical Considerations :

- High molar ratios (>40:1) may induce aggregation in hydrophobic proteins; use dynamic light scattering (DLS) to monitor particle size .

- For IgG, a 20:1 ratio typically achieves ~30 biotins/protein without compromising solubility .

Q. What analytical techniques are recommended for quantifying biotin incorporation efficiency and confirming site-specific conjugation?

Key Techniques :

- HPLC-SEC : Separates labeled proteins from free biotin and aggregates.

- Mass Spectrometry : Detects mass shifts (e.g., +588.67 Da per biotin-dPEG4-TFP group) to confirm stoichiometry .

- Fluorescence Quenching Assay : Use HABA (4'-hydroxyazobenzene-2-carboxylic acid) to measure biotin-avidin binding affinity . Troubleshooting :

- If multiple labeling sites are observed, employ LC-MS/MS peptide mapping to identify modified lysine residues .

Q. How do solvent composition and pH influence the conjugation efficiency of this compound?

Optimal Conditions :

- Solvent : Use anhydrous DMSO (<0.1% water) to prevent premature hydrolysis.

- pH : Maintain pH 8.0–8.5 (borate or phosphate buffers) to enhance amine reactivity while minimizing ester hydrolysis. Data Contradictions :

- Studies report reduced efficiency in Tris buffers (pH >8.5) due to competing reactions with Tris amines. Validate buffer compatibility via control experiments .

Q. What strategies mitigate non-specific binding when using this compound in complex biological matrices?

Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.